Salicylaldoxime
CAS No.: 94-67-7
Cat. No.: VC0542337
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94-67-7 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-[(Z)-hydroxyiminomethyl]phenol |
| Standard InChI | InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5- |
| Standard InChI Key | ORIHZIZPTZTNCU-YVMONPNESA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N\O)O |
| SMILES | C1=CC=C(C(=C1)C=NO)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=NO)O |
| Appearance | Solid powder |
| Melting Point | 57.0 °C |
Introduction
Structural and Physicochemical Properties
Salicylaldoxime (IUPAC name: 2-hydroxybenzaldehyde oxime) consists of a phenolic hydroxyl group and an oxime functional group (-CH=N-OH) ortho to each other on a benzene ring. This arrangement facilitates intramolecular hydrogen bonding between the phenolic oxygen and the oxime nitrogen, stabilizing the planar configuration .
Physical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 57–61°C | |
| Density | 1.2528 g/cm³ (estimate) | |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, benzene | |
| pKa Values | pK₁: 1.37; pK₂: 9.18; pK₃: 12.11 (25°C) |
The low solubility in water contrasts with its high solubility in organic solvents, making it suitable for solvent extraction processes .
Spectroscopic and Crystallographic Features
Infrared (IR) spectroscopy reveals characteristic vibrations:
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O-H stretch: 3200–3400 cm⁻¹ (phenolic and oxime hydroxyls) .
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C=N stretch: 1570–1640 cm⁻¹, indicating oxime group participation in coordination .
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V=O vibrations: 950–1000 cm⁻¹ in vanadium complexes, reflecting metal-oxygen bonding .
High-pressure crystallographic studies demonstrate structural flexibility. At 5.93 GPa, salicylaldoxime undergoes a phase transition (salicylaldoxime-II), replacing intramolecular O-H···N bonds with intermolecular O-H···O linkages, reducing repulsions in π-stacking interactions .
Synthesis and Coordination Chemistry
Metal Complexation Behavior
Salicylaldoxime acts as a mono- or bidentate ligand, coordinating through:
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Phenolate oxygen and oxime nitrogen in 1:2 complexes (e.g., [Cu(HNolox)₂]) .
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Bridging iminoximate oxygen in 1:1 complexes, forming tetradentate structures .
Table 1: Representative Metal Complexes
| Metal Ion | Complex Formula | Geometry | Magnetic Moment (μB) | Source |
|---|---|---|---|---|
| Cu(II) | [Cu(Salox)₂] | Square planar | 1.73 | |
| V(IV) | [VO(HNolox)₂] | Square pyramidal | 1.65 | |
| V(III) | [V₃O₅(C₇H₅NO)₃(C₇H₄NO₂)₃] | Trigonal prism | 2.87 (per V center) |
The selectivity for Cu(II) and Pd(II) at low pH (<3) arises from their high complex stability constants (log β > 10), enabling gravimetric determination with minimal interference .
Analytical and Industrial Applications
Metal Ion Extraction and Sensing
Salicylaldoxime’s affinity for transition metals underpins its use in:
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Copper recovery: Forms insoluble [Cu(Salox)₂] (black precipitate) from acidic solutions, achieving >99% extraction efficiency .
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Fluorescent probes: A 2021 study developed a bifunctional probe (L) by conjugating salicylaldoxime with 4-aminobenzamide. This probe detects Al³⁺ via coordination (λₑₓ = 365 nm, λₑₘ = 450 nm) and H₂S via nucleophilic addition, with detection limits of 0.12 μM and 0.08 μM, respectively .
Environmental Remediation
Polydopamine/salicylaldoxime-functionalized magnetic graphene oxide (MGO-PDA/oxime) adsorbs heavy metals (e.g., Pb²⁺, Cd²⁺) with capacities up to 220 mg/g. The optimal dopamine-to-salicylaldoxime mass ratio (1:2) enhances surface chelation sites, achieving 95% removal efficiency within 30 minutes .
Recent Advancements and Material Science
High-Pressure Polymorphism
Under hydrostatic pressure (5.93 GPa), salicylaldoxime-I transitions to phase II, altering hydrogen-bonding motifs. Phase II features a six-membered O-H···N ring instead of the ten-membered ring in phase I, reducing lattice strain by 15% . This adaptability informs the design of pressure-responsive materials.
Catalytic and Magnetic Materials
Vanadium-salicylaldoxime clusters (e.g., [V₆O₂₂(OH)₆(C₇H₆O₂)₂]) exhibit mixed-valency (V⁴⁺/V⁵⁺) and ferrimagnetic coupling below 50 K, with coercivity values of 250 Oe . Such properties are exploitable in molecular magnetism and redox catalysis.
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